Dclk1-IN-3 -

Dclk1-IN-3

Catalog Number: EVT-12507900
CAS Number:
Molecular Formula: C23H22N6O5
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dclk1-IN-3 is a small molecule compound that targets Doublecortin-Like Kinase 1 (DCLK1), a protein implicated in various cancer processes, particularly in tumor stem cell regulation and epithelial-to-mesenchymal transition. DCLK1 serves as a marker for cancer stem cells, especially in colorectal, pancreatic, and renal cancers, making it a significant target for therapeutic development . The compound is classified as a DCLK1 inhibitor and is part of a broader effort to develop selective inhibitors that can modulate the activity of this kinase without affecting other similar proteins.

Synthesis Analysis

The synthesis of Dclk1-IN-3 involves multiple steps that typically include the modification of existing chemical scaffolds known to exhibit activity against DCLK1. For instance, the synthesis may begin with a precursor compound, followed by various chemical reactions such as alkylation, amidation, or cyclization to introduce specific functional groups that enhance potency and selectivity against DCLK1.

The synthesis process often employs techniques like:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Column chromatography for purification.
  • High-performance liquid chromatography (HPLC) to ensure compound purity exceeding 95% .

Specific methods used in the synthesis of related compounds include heating reactions with diisopropylethylamine and dichloro-nitropyrimidine derivatives in dioxane under controlled temperatures, which have been reported to yield high percentages of desired products .

Molecular Structure Analysis

Dclk1-IN-3 features a complex molecular structure characterized by distinct functional groups that contribute to its binding affinity and specificity for DCLK1. The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, and oxygen, structured to allow interaction with the ATP-binding site of the kinase.

Structural Data

  • Molecular Weight: Specific values depend on the exact structure but typically fall within the range of small molecules (around 300-600 g/mol).
  • Key Functional Groups: Include amines, aromatic rings, and possibly halogen substitutions that enhance hydrophobic interactions with the target protein.

Crystallographic studies have revealed insights into how Dclk1-IN-3 binds within the DCLK1 kinase domain, providing a foundation for understanding its structure-activity relationship .

Chemical Reactions Analysis

Dclk1-IN-3 can undergo various chemical reactions relevant to its biological activity:

  • Phosphorylation: As a kinase inhibitor, it may interfere with phosphorylation processes within cellular signaling pathways.
  • Binding Interactions: The compound's ability to bind to DCLK1 alters its conformation and inhibits its kinase activity. This binding is characterized by specific interactions at the ATP-binding site.

Technical details regarding these reactions are often explored using assays such as thermal stability assays to assess binding affinity and inhibition efficacy against DCLK1 compared to other kinases like ERK5 and LRRK2 .

Mechanism of Action

The mechanism of action for Dclk1-IN-3 involves competitive inhibition of DCLK1 activity. By binding to the ATP-binding site of DCLK1, it prevents ATP from interacting with the kinase. This inhibition leads to downstream effects on signaling pathways associated with cell proliferation and survival.

Process Data

  • Inhibition Assays: IC50 values (the concentration required to inhibit 50% of enzyme activity) are crucial metrics for assessing potency. For instance, related compounds have shown IC50 values in the low nanomolar range against DCLK1 .
  • Impact on Tumor Growth: In preclinical models, inhibition of DCLK1 by compounds like Dclk1-IN-3 has been shown to reduce tumor stemness and impede cancer progression .
Physical and Chemical Properties Analysis

Dclk1-IN-3 exhibits several physical and chemical properties that are critical for its function:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is essential for therapeutic applications; studies often assess degradation rates in biological media.

Relevant Data

  • Melting Point: Specific values vary but are indicative of solid-state stability.
  • LogP: The partition coefficient is often measured to predict membrane permeability.

These properties influence how well the compound can be absorbed and distributed within biological systems.

Applications

Dclk1-IN-3 is primarily explored for its potential applications in cancer therapy. Its role as a selective inhibitor of DCLK1 positions it as a candidate for:

  • Targeted Cancer Therapy: Particularly in cancers where DCLK1 expression correlates with poor prognosis or aggressive behavior.
  • Research Tool: Used in laboratory settings to elucidate the role of DCLK1 in tumor biology and signaling pathways.

Clinical trials may be necessary to further evaluate its efficacy and safety profile in human subjects suffering from cancers associated with high levels of DCLK1 expression .

Properties

Product Name

Dclk1-IN-3

IUPAC Name

3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid

Molecular Formula

C23H22N6O5

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27)

InChI Key

NJMZRUOHGJQFGI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.